[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene
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Overview
Description
[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene is an organic compound characterized by a cyclopropyl group substituted with chlorine and diethoxy groups, attached to a benzene ring via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene typically involves the reaction of 1-chloro-2,2-diethoxycyclopropane with thiophenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclopropyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or modified cyclopropyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of [(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl group may also interact with biological membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler compound with a chlorine atom attached to a benzene ring.
Thiophenol: Contains a sulfanyl group attached to a benzene ring.
Cyclopropylbenzene: Features a cyclopropyl group attached to a benzene ring.
Uniqueness
[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyclopropyl and sulfanyl groups attached to the benzene ring makes it a versatile compound for various applications .
Properties
CAS No. |
5533-23-3 |
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Molecular Formula |
C13H17ClO2S |
Molecular Weight |
272.79 g/mol |
IUPAC Name |
(1-chloro-2,2-diethoxycyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C13H17ClO2S/c1-3-15-13(16-4-2)10-12(13,14)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
QLFLBGOMDVBCJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC1(SC2=CC=CC=C2)Cl)OCC |
Origin of Product |
United States |
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